N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)butanamide
Description
N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)butanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 4-chlorophenyl group, a pyridin-2-ylsulfanyl moiety, and a butanamide backbone, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-pyridin-2-ylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-2-13(20-14-5-3-4-10-17-14)15(19)18-12-8-6-11(16)7-9-12/h3-10,13H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXFMVVYBXJKOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)butanamide typically involves the following steps:
Formation of the 4-chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Introduction of the pyridin-2-ylsulfanyl group: This can be achieved through a nucleophilic substitution reaction where a pyridin-2-ylthiol reacts with the 4-chlorophenyl intermediate.
Formation of the butanamide backbone: The final step involves the amidation reaction where the intermediate compound reacts with butanoyl chloride under basic conditions to form the desired butanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanamide backbone can be reduced to form corresponding amines.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the pyridin-2-ylsulfanyl group may interact with sulfur-containing enzymes, while the 4-chlorophenyl group can engage in hydrophobic interactions with protein targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-(pyridin-2-ylsulfanyl)butanamide
- N-(4-bromophenyl)-2-(pyridin-2-ylsulfanyl)butanamide
- N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)butanamide
Uniqueness
N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)butanamide stands out due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
